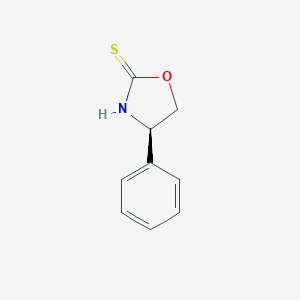

(R)-4-Phenyloxazolidine-2-thione

Vue d'ensemble

Description

®-4-Phenyloxazolidine-2-thione is a chiral heterocyclic compound that features a thione group attached to an oxazolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Phenyloxazolidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ®-phenylglycinol with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the oxazolidine ring with a thione group.

Industrial Production Methods: Industrial production of ®-4-Phenyloxazolidine-2-thione may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: ®-4-Phenyloxazolidine-2-thione can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the thione group can yield thiol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted oxazolidines.

Applications De Recherche Scientifique

Asymmetric Synthesis

Chiral Auxiliary in Reactions

(R)-4-Phenyloxazolidine-2-thione is widely recognized for its role as a chiral auxiliary in asymmetric synthesis. It facilitates enantioselective reactions, allowing for the formation of chiral centers in organic compounds. The compound has been effectively employed in:

- Aldol Reactions : OZT enhances selectivity in aldol condensations, enabling the synthesis of complex molecules with high diastereoselectivity. Studies have shown that oxazolidine-2-thiones can provide better asymmetric induction compared to their oxo counterparts .

- Cycloadditions : The use of OZT as a chiral auxiliary has been documented in cycloaddition reactions, particularly with 1-aminodienes, yielding products with significant enantiomeric excess .

Biological Applications

Anticancer Activity

Recent research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, some thiazolidine derivatives have been shown to inhibit prostate cancer cell growth with IC50 values ranging from 0.7 to 1.0 µM . This suggests that OZT and its derivatives may serve as potential therapeutic agents in cancer treatment.

Antibacterial and Antifertility Properties

The compound has also demonstrated antibacterial and antifertility activities. These biological effects are attributed to the structural features of oxazolidine derivatives, which influence their interaction with biological targets .

Synthetic Methodologies

Copper-Catalyzed Reactions

OZT has been utilized in copper-catalyzed reactions for the formation of C-S bonds. This methodology has proven effective for synthesizing S-substituted products under mild conditions, showcasing the versatility of OZT in organic synthesis . The reaction conditions allow for various functional group tolerances, making it a valuable tool for synthetic chemists.

Microwave-Assisted Synthesis

Recent advancements include microwave-assisted synthesis techniques that enhance the efficiency of producing oxazolidine derivatives. This method allows for quicker reaction times and higher yields, optimizing the use of this compound in laboratory settings .

Data Tables and Case Studies

| Application Area | Methodology/Technique | Key Findings |

|---|---|---|

| Asymmetric Synthesis | Aldol Reactions | High diastereoselectivity achieved |

| Biological Activity | Anticancer Testing | IC50 values between 0.7 - 1.0 µM |

| Copper-Catalyzed Reactions | C-S Bond Formation | Effective under mild conditions |

| Microwave-Assisted Synthesis | Enhanced Yield Techniques | Faster reaction times and improved yields |

Case Study: Cycloaddition Reactions

A study demonstrated the effectiveness of this compound as a chiral auxiliary in cycloaddition reactions involving 1-aminodienes. The resulting products exhibited high enantiomeric excess, highlighting OZT's utility in synthesizing complex organic molecules with specific stereochemistry .

Mécanisme D'action

The mechanism of action of ®-4-Phenyloxazolidine-2-thione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may form covalent bonds with the active site of cysteine proteases, thereby blocking their activity. The thione group is crucial for this interaction, as it can form stable adducts with the thiol groups of cysteine residues.

Comparaison Avec Des Composés Similaires

4-Thiazolidinone: Similar in structure but contains a sulfur atom in the ring.

Rhodanine: Contains both a thione and a ketone group, making it more reactive.

Thiazolidine-2-thione: Lacks the phenyl group, resulting in different reactivity and applications.

Uniqueness: ®-4-Phenyloxazolidine-2-thione is unique due to its chiral nature and the presence of both an oxazolidine ring and a thione group. This combination imparts specific reactivity and selectivity, making it valuable in asymmetric synthesis and as a potential therapeutic agent.

Activité Biologique

Overview

(R)-4-Phenyloxazolidine-2-thione is a chiral heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features, including a thione functional group and an oxazolidine ring. Its molecular formula is C₉H₉NOS, and it has been investigated for various biological activities, particularly as an enzyme inhibitor and in asymmetric synthesis.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it acts as an inhibitor of cysteine proteases, which are critical enzymes involved in numerous physiological processes and disease mechanisms. The thione group is essential for this interaction, allowing the compound to form covalent bonds with the thiol groups of cysteine residues in the active site of these enzymes .

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

- Anti-inflammatory Properties :

- Enzyme Inhibition :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| (S)-4-Phenyloxazolidine-2-thione | Chiral Auxiliary | Enantiomeric counterpart with similar applications |

| (R)-4-Phenylthiazolidine-2-thione | Thiazolidine Structure | Contains sulfur but has different properties |

| (R)-3-Benzyl-4-phenyloxazolidin-2-thione | Benzyl Substituent | Enhanced reactivity due to additional benzyl group |

This table highlights the structural similarities and differences among compounds related to this compound, emphasizing its unique chiral configuration and thione functionality that contribute to its distinct biological activities .

Case Studies

-

Enzyme Inhibition Study :

- A study demonstrated that this compound effectively inhibited papain, a well-known cysteine protease, with an IC50 value indicating significant potency. The compound's ability to form stable adducts with the enzyme's active site was confirmed through kinetic studies and structural analysis via X-ray crystallography .

-

Antimicrobial Efficacy :

- In vitro tests revealed that this compound showed bactericidal activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was hypothesized to involve disruption of bacterial membrane integrity and inhibition of key metabolic pathways essential for growth.

Research Findings

Recent research has focused on optimizing the synthesis of this compound using microwave-assisted methods, yielding higher purity and efficiency. This advancement aligns with green chemistry principles by minimizing hazardous waste during production. Additionally, ongoing studies are examining its potential as a therapeutic agent in treating conditions such as cancer and chronic inflammatory diseases due to its multifaceted biological activities .

Analyse Des Réactions Chimiques

Oxidation Reactions

(R)-4-Phenyloxazolidine-2-thione undergoes oxidation at the sulfur center to form sulfoxides or sulfones. Reaction conditions dictate the oxidation state:

- Sulfoxide formation : Achieved using mild oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) at 0–25°C.

- Sulfone formation : Requires stronger oxidants such as potassium permanganate (KMnO₄) or oxone at elevated temperatures (50–80°C).

Mechanism : The thione sulfur acts as a nucleophile, reacting with electrophilic oxygen from oxidants to form S–O bonds. Stereochemistry at C4 remains intact during oxidation .

Nucleophilic Substitution

The thione group facilitates nucleophilic displacement reactions, particularly with alkyl halides or acyl chlorides:

S-Alkylation

Reaction with ethyl triflate generates S-ethyl intermediates, which undergo further ring-opening or elimination:

textThis compound + EtSO₃CF₃ → S-Ethyl intermediate → HI elimination → Thioether derivatives

- Conditions : Ethyl triflate (1.1 eq.), MeCN, 25°C, 30 min .

- Yield : 95% for S-ethyl-N-benzyl-N-1-phenylvinylcarbamothioate .

Acylation

Acylation with phenoxyacetyl chloride forms phenoxyacetyl derivatives, useful in peptide synthesis:

textThis compound + ClCOC₆H₄OPh → Phenoxyacetyl-oxazolidine-2-thione

Ring-Opening and Heterocyclic Interconversion

The oxazolidine-2-thione ring undergoes cleavage under specific conditions to form primary amines or interconvert into related heterocycles:

Deprotection to Primary Amines

Treatment with hydroiodic acid (HI) followed by hydrolysis liberates enantiopure amines:

textThis compound → HI → Thioester intermediate → H₂O → Benzylamine

Conversion to Thiazolidin-2-thiones

Lawesson’s reagent promotes thionation, converting oxazolidine-2-thiones into thiazolidine-2-thiones:

textThis compound + Lawesson’s reagent → (R)-4-Phenylthiazolidine-2-thione

Microwave-Assisted Reactions

Microwave irradiation significantly accelerates cyclization and functionalization:

| Reaction | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Cyclization with CS₂ | MW, 120°C, KOH, EtOH | 15 min | 95% | |

| Thiazolidine formation | MW, 100°C, LiI, MeCN | 30 min | 89% |

Advantage : Reduced reaction times (from hours to minutes) and improved yields compared to conventional heating .

Structural and Mechanistic Insights

X-ray crystallography confirms the planar oxazolidine-2-thione ring (deviation <0.041 Å) and U-shaped geometry due to phenyl group orientation . Retention of configuration at C4 is observed in all reactions, critical for enantioselective synthesis .

Industrial and Pharmacological Relevance

Propriétés

IUPAC Name |

(4R)-4-phenyl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIJIGQKFDZTNC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=S)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445660 | |

| Record name | (R)-4-Phenyloxazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171877-37-5 | |

| Record name | (R)-4-Phenyloxazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.